molecular formula C7H15O5P B091671 Methyl diethylphosphonoacetate CAS No. 1067-74-9

Methyl diethylphosphonoacetate

Cat. No. B091671
CAS RN: 1067-74-9
M. Wt: 210.16 g/mol
InChI Key: CTSAXXHOGZNKJR-UHFFFAOYSA-N
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Description

Methyl diethylphosphonoacetate, also known as Methyl P,P-diethylphosphonoacetate, is a chemical compound with the linear formula (C2H5O)2P(O)CH2CO2CH3 . It has a molecular weight of 210.16 . This compound is used as a reagent in the preparation of allylic fluorides compounds and in regioselective Diels-Alder reactions . It also serves as a reactant in the preparation of substituted thiophenes and furans, which finds application in type 2 diabetes treatment .


Synthesis Analysis

Methyl diethylphosphonoacetate is used as a reactant or reagent for the synthesis of branched allylic fluorides and regioselective Diels-Alder reactions to yield antibiotic building blocks . It is also used in the synthesis of substituted thiophenes and furans for the treatment of type 2 diabetes .


Molecular Structure Analysis

The molecular structure of Methyl diethylphosphonoacetate is represented by the linear formula (C2H5O)2P(O)CH2CO2CH3 . The IUPAC Standard InChI is InChI=1S/C7H15O5P/c1-4-11-13(9,12-5-2)6-7(8)10-3/h4-6H2,1-3H3 .


Chemical Reactions Analysis

Methyl diethylphosphonoacetate is used in various chemical reactions. It is used as a reagent in the preparation of allylic fluorides compounds and in regioselective Diels-Alder reactions . It also serves as a reactant in the preparation of substituted thiophenes and furans .


Physical And Chemical Properties Analysis

Methyl diethylphosphonoacetate has a refractive index of n20/D 1.433 (lit.) . It has a boiling point of 127-131 °C/9 mmHg (lit.) and a density of 1.145 g/mL at 25 °C (lit.) .

Scientific Research Applications

Preparation of Allylic Fluorides Compounds

“Methyl diethylphosphonoacetate” is used as a reagent in the preparation of allylic fluorides compounds . Allylic fluorides are valuable intermediates in organic synthesis and are used in a variety of transformations, including nucleophilic substitutions and cross-coupling reactions.

Regioselective Diels-Alder Reactions

This compound also plays a significant role in regioselective Diels-Alder reactions . The Diels-Alder reaction is a cornerstone of organic chemistry, providing a straightforward method for the synthesis of six-membered rings with control over the stereochemistry.

Synthesis of Substituted Thiophenes and Furans

“Methyl diethylphosphonoacetate” serves as a reactant in the preparation of substituted thiophenes and furans . These heterocyclic compounds are key structures in many pharmaceuticals and functional materials.

Treatment of Type 2 Diabetes

The substituted thiophenes and furans synthesized using “Methyl diethylphosphonoacetate” find application in the treatment of type 2 diabetes . This highlights the compound’s importance in medicinal chemistry.

Synthesis of Pyridone Alkaloids

“Methyl diethylphosphonoacetate” acts as a precursor in the synthesis of pyridone alkaloids . Pyridone alkaloids are a class of compounds that exhibit a wide range of biological activities, including antibacterial, antifungal, and cytotoxic effects.

Preparation of Immunosuppressive Cyclopentanediol Derivatives

This compound is also utilized in the synthesis of immunosuppressive cyclopentanediol derivatives . These derivatives are of interest in the development of new drugs for the prevention of organ transplant rejection and the treatment of autoimmune diseases.

Modification of Botulinum Neurotoxin Serotype A Protease Inhibitors

Lastly, “Methyl diethylphosphonoacetate” is utilized in the modification of botulinum neurotoxin serotype A protease inhibitors . This application is particularly important in the field of neurology and the development of treatments for conditions such as muscle spasms and wrinkles.

Safety And Hazards

Methyl diethylphosphonoacetate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Protective measures include wearing protective gloves, eye protection, and face protection. It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 2-diethoxyphosphorylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H15O5P/c1-4-11-13(9,12-5-2)6-7(8)10-3/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTSAXXHOGZNKJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC(=O)OC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50147732
Record name Methyl diethylphosphonoacetate
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Molecular Weight

210.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl diethylphosphonoacetate

CAS RN

1067-74-9
Record name Methyl (diethylphosphono)acetate
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Record name Methyl diethylphosphonoacetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Methyl diethylphosphonoacetate react with lithium bases, and what are the structural characteristics of the resulting species?

A: In solvents like tetrahydrofuran (THF), Methyl diethylphosphonoacetate (1b) reacts with lithium bases to form anionic species (2). These species exist in equilibrium as aggregates (2A), externally solvated monomeric ion pairs (2M), and, to a lesser extent in THF, triple ions (2T) and free ions (2–). The specific distribution of these species depends on the solvent and the presence of excess Methyl diethylphosphonoacetate. [] Interestingly, when 1b is in slight excess, intermediate species (I) form. These species involve a neutral 1b molecule acting as a bidentate ligand to a lithium cation, with the remaining lithium coordination sites occupied by either 2–, another 1b acting as a monodentate ligand, or solvent molecules. [] NMR and IR spectroscopy reveal that the structure of 1b within these intermediate species is significantly perturbed, as evidenced by shifts in 31P and 13C carbonyl signals and changes in the carbonyl stretching frequency (νCO). []

Q2: Can you elaborate on the role of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in the deprotonation of Methyl diethylphosphonoacetate in the presence of lithium salts?

A: DBU plays a multifaceted role in this reaction. Firstly, it acts as a deaggregating agent for both lithium chloride and the aggregated anionic species (2A). [, ] Secondly, DBU facilitates the deprotonation of 1b within the intermediate species (I). [] Lastly, it enhances the rate of proton exchange between the anionic species (2) and free 1b. [] The relative prominence of these effects depends on the concentration of DBU. Infrared spectroscopy studies suggest that the reaction proceeds through an intermediate formed by the chelation of the bidentate phosphonate with a lithium cation or an ion pair, which is then deaggregated by DBU. []

Q3: How does Methyl diethylphosphonoacetate participate in the synthesis of cis-polyenes?

A: Methyl diethylphosphonoacetate plays a crucial role in the stereoselective synthesis of cis-polyenes through Wittig-type reactions. [] For instance, it reacts with 4-hydroxybut-2-enolide and its 2- and 3-methyl analogs to exclusively yield the half esters of the corresponding cis,trans-muconates. [] This reaction showcases the compound's ability to control the stereochemistry around newly formed carbon-carbon double bonds.

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